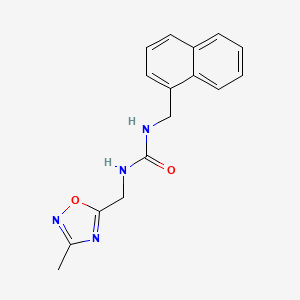
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its common reactions, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would include the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties such as acidity or basicity, reactivity, and stability.Wissenschaftliche Forschungsanwendungen
Conformational Adjustments in Urea Derivatives
Research by Phukan and Baruah (2016) examines the conformational adjustments in urea derivatives, revealing insights into homodimeric hydrogen-bonded assemblies. These findings are crucial for understanding the self-assembly and polymorphism of such compounds, which could have implications in materials science and nanotechnology (Phukan & Baruah, 2016).
Anticancer Properties
A study by Salahuddin et al. (2014) explores the synthesis, characterization, and anticancer evaluation of oxadiazole derivatives. This research highlights the potential therapeutic applications of such compounds against cancer, providing a foundation for future drug development (Salahuddin et al., 2014).
Anti-HIV Activity
El‐Sayed et al. (2009) have synthesized new oxadiazole derivatives, evaluating their anti-HIV activity. Their work demonstrates the potential of these compounds in developing antiviral therapies, contributing to the ongoing search for effective HIV treatments (El‐Sayed et al., 2009).
Luminescent Biosensors
Lei et al. (2022) developed a urea-functionalized metal-organic framework that serves as a dual-responsive luminescent biosensor. This innovative application allows for the detection of biomarkers related to human poisoning, showcasing the versatility of urea derivatives in sensor technology (Lei et al., 2022).
Fluorescent Sensors for Hg(II) Detection
Tayade et al. (2014) introduced a naphthalene-based fluorescent sensor with a urea linkage for selective detection of Hg(II) ions. This sensor's application in live cell imaging and environmental monitoring underscores the role of urea derivatives in analytical chemistry (Tayade et al., 2014).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, applications, or improvements to the synthesis method.
Please consult with a qualified professional or refer to the appropriate literature for specific information on this compound. It’s always important to handle all chemicals with the appropriate safety measures. If you’re planning to synthesize or work with this compound, please do so under the guidance of a knowledgeable supervisor in a controlled laboratory environment.
Eigenschaften
IUPAC Name |
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-19-15(22-20-11)10-18-16(21)17-9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-10H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLIXKTUUYRVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2834585.png)
![1-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2834586.png)
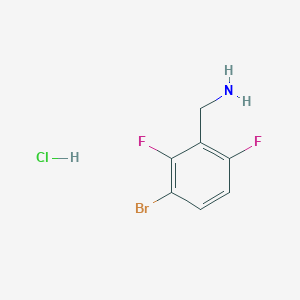
![6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2834588.png)
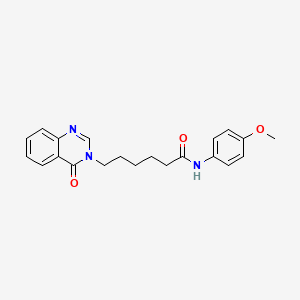
![5-(4-methylbenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2834593.png)
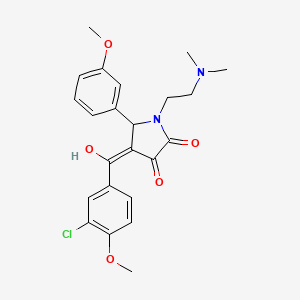
![N-(3-chloro-4-methoxyphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2834595.png)
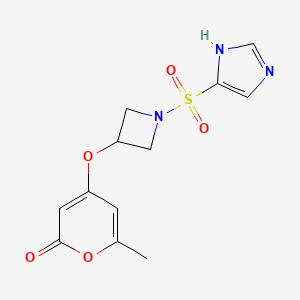
![methyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2834598.png)
![ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2834600.png)

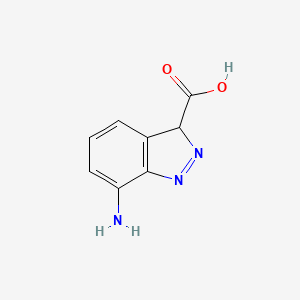
![4-[(2-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2834606.png)